Azimilidehydrochlorid

Übersicht

Beschreibung

Azimilide is a class III antiarrhythmic agent. It blocks rapidly activating delayed rectifier (IKr) and slowly activating delayed rectifier (IKs) potassium currents in isolated guinea pig ventricular myocytes (IC50s = 0.3 and 3 μM, respectively). Azimilide (0.1-10 μM) prolongs action potential duration (APD) in isolated calf Purkinje fibers and ventricular trabeculae in a concentration-dependent manner. It increases the effective refractory period (ERP) in isolated perfused guinea pig hearts and ferret papillary muscles. Azimilide (0.3-30 mg/kg) increases ERP and the absolute refractory period and decreases heart rate in dogs. It reduces mean arrhythmia score in a rat model of coronary artery ligation and reperfusion-induced severe ventricular arrhythmia. Azimilide (10-30 mg/kg) also prevents sustained and non-sustained ventricular tachyarrhythmias in dogs.

Azimilide 2Hcl(NE-10064 2Hcl) is a class III antiarrhythmic compound, inhibits I(Ks) and I(Kr) in guinea-pig cardiac myocytes and I(Ks) (minK) channels expressed in Xenopus oocytes. IC50 value:Target:in vitro: Azimilide blocked HERG channels at 0.1 and 1 Hz with IC50s of 1.4 microM and 5.2 microM respectively. Azimilide blockade of HERG channels expressed in Xenopus oocytes and I(Kr) in mouse AT-1 cells was decreased under conditions of high [K+]e, whereas block of slowly activating I(Ks) channels was not affected by changes in [K+]e. Azimilide suppressed the following currents (Kd in parenthesis): IKr (< 1 microM at -20 mV), IKs (1.8 microM at +30 mV), L-type Ca current (17.8 microM at +10 mV), and Na current (19 microM at -40 mV). Azimilide was a weak blocker of the transient outward and inward rectifier currents (Kd > or = 50 microM at +50 and -140 mV, respectively). Azimilide blocked IKr, IKs, and INa in a use-dependent manner. Furthermore, azimilide reduced a slowly inactivating component of Na current that might be important for maintaining the action potential plateau in canine ventricular myocytes. In guinea pig ventricular myocytes, NE-10064 (0.3-3 microM) significantly prolonged action potential duration (APD) at 1 Hz. At 3 Hz, NE-10064 (0.3-1 microM) increased APD only slightly, and at 10 microM decreased APD and the plateau potential. NE-10064 potently blocked the rapidly activating component of the delayed rectifier, IKr (IC50 0.4 microM), and inhibited IKs (IC50 3 microM) with nearly 10-fold less potency. in vivo: NE-10064 (10 mg/kg intravenously, i.v.) reduced (p < 0.05) the incidence (8 of 12) of PES-induced ventricular tachycardia (VT). The cycle length of induced VT was not prolonged by NE-10064 (0.245 +/- 0.046 s predrug vs. 0.301 +/- 0.060 s postdrug). NE-10064 increased ventricular effective refractory period (VERP 166 +/- 5 ms predrug vs. 194 +/- 13 ms postdrug, p = 0.013), prolonged QTc interval (310 +/- 12 ms predrug vs. 350 +/- 16 ms postdrug, p = 0.004) and prolonged the effective refractory period (ERP) of noninfarcted myocardium (p = 0.045).

Wissenschaftliche Forschungsanwendungen

Azimilidehydrochlorid ist eine Verbindung mit mehreren potenziellen Anwendungen in der wissenschaftlichen Forschung, insbesondere im Bereich der Kardiologie. Im Folgenden werden detaillierte Abschnitte zu den einzigartigen Anwendungen von this compound behandelt:

Antiarrhythmikum

This compound wirkt als Antiarrhythmikum der Klasse III. Es blockiert die verzögerten rektifizierenden kardialen Kaliumkanäle, die für die kardiale Repolarisation von entscheidender Bedeutung sind. Durch die Hemmung dieser Kanäle kann Azimilide das QT-Intervall im Elektrokardiogramm verlängern, wodurch ein antiarrhythmischer Nutzen für Patienten mit Herzrhythmusstörungen erzielt wird .

Elektrophysiologische Wirkungen

In Tiermodellen hat sich gezeigt, dass Azimilide die effektive Refraktärzeit (ERP) und die absolute Refraktärzeit verlängert, die entscheidende Phasen im Herzzyklus sind, die vorzeitigen Kontraktionen verhindern und die Rhythmusregelmäßigkeit aufrechterhalten. Es hat auch eine herzfrequenzsenkende Wirkung .

Ventrikuläre Arrhythmie

Azimilide hat in Rattenmodellen der Koronararterienligatur und Reperfusion-induzierten schweren ventrikulären Arrhythmie eine Wirksamkeit bei der Reduzierung der Schwere der ventrikulären Arrhythmien gezeigt. Es trägt auch dazu bei, anhaltende und nicht anhaltende ventrikuläre Tachyarrhythmien bei Hunden zu verhindern .

Kardiale Repolarisation

Die Fähigkeit der Verbindung, die Repolarisation des Herzens zu verlangsamen, ist von großem Interesse für ihr Potenzial zur Behandlung verschiedener Herzrhythmusstörungen. Diese Eigenschaft ist besonders vorteilhaft für Patienten mit atrialen oder ventrikulären Repolarisationsproblemen .

Wirkmechanismus

Target of Action

Azimilide hydrochloride primarily targets the Potassium voltage-gated channel subfamily E member 1 , Potassium voltage-gated channel subfamily KQT member 1 , and Potassium voltage-gated channel subfamily H member 2 . These channels are responsible for the rectifier potassium currents in cardiac cells .

Mode of Action

Azimilide hydrochloride blocks both the slowly conducting (I(Ks)) and rapidly conducting (I(Kr)) rectifier potassium currents in cardiac cells . This differs from other class III agents that block I(Kr) exclusively or in combination with sodium, calcium, or transient outward (I(to)) potassium current channels . It also has blocking effects on sodium (I(Na)) and calcium currents (I(CaL)) .

Biochemical Pathways

The action of azimilide is directed to the different currents present in atrial and ventricular cardiac myocytes . It principally blocks I(Kr), and I(Ks), with much weaker effects on I(Na), I(Ca), I(NCX) and I(K.Ach) . The I(Kr) (rapid) and I(Ks) (slow) are inward rectifier potassium currents, responsible for repolarizing cardiac myocytes towards the end of the cardiac action potential .

Pharmacokinetics

Azimilide hydrochloride exhibits excellent oral absorption . The metabolic fate of azimilide in humans is unusual as it undergoes a cleavage in vivo resulting in the formation of two classes of structurally distinct metabolites . One study has shown that a cleaved metabolite, 4-chloro-2-phenyl furoic acid was present at high concentration in plasma, while other plasma metabolites, azimilide N-oxide, and a cleaved hydantoin metabolite were present at lower concentrations than azimilide .

Result of Action

Azimilide hydrochloride slows repolarization of the heart and prolongs the QT interval of the electrocardiogram . Prolongation of atrial or ventricular repolarization can provide an anti-arrhythmic benefit in patients with heart rhythm disturbances . In rare cases, excessive prolongation of ventricular repolarization by azimilide can result in predisposition towards severe ventricular arrhythmias .

Action Environment

The action of azimilide hydrochloride is influenced by the environment within the cardiac myocytes where it acts. The blockage of potassium currents exhibits reverse use-dependence, i.e., the channel blocking effect wanes at faster pulsing rates of the cell . This suggests that the efficacy of azimilide may be influenced by the rate of cardiac contractions.

Biochemische Analyse

Biochemical Properties

Azimilide hydrochloride primarily blocks I Kr and I Ks currents present in atrial and ventricular cardiac myocytes . These are inward rectifier potassium currents responsible for repolarizing cardiac myocytes towards the end of the cardiac action potential . The blockage of these currents results in an increase of the QT interval and a prolongation of atrial and ventricular refractory periods .

Cellular Effects

Azimilide hydrochloride slows the repolarization of the heart and prolongs the QT interval of the electrocardiogram . This prolongation of atrial or ventricular repolarization can provide an anti-arrhythmic benefit in patients with heart rhythm disturbances . In rare cases, excessive prolongation of ventricular repolarization by azimilide hydrochloride can result in predisposition towards severe ventricular arrhythmias .

Molecular Mechanism

The mechanism of action of azimilide hydrochloride is to block both the slowly conducting (I (Ks)) and rapidly conducting (I (Kr)) rectifier potassium currents in cardiac cells . This differs from other class III agents that block I (Kr) exclusively or in combination with sodium, calcium, or transient outward (I (to)) potassium current channels . It also has blocking effects on sodium (I (Na)) and calcium currents (I (CaL)) .

Dosage Effects in Animal Models

In animal models, azimilide hydrochloride was effective in terminating both atrial and ventricular arrhythmias . It also demonstrated antifibrillatory efficacy in a canine model of sudden cardiac death

Metabolic Pathways

The metabolic fate of azimilide hydrochloride in humans is unusual as it undergoes a cleavage in vivo resulting in the formation of two classes of structurally distinct metabolites . The contributing pathways for metabolism of azimilide hydrochloride, identified through in vitro and in-vivo studies, were CYPs 1A1 (est. 28%), 3A4/5 (est. 20%), 2D6 (< 1%), FMO (est. 14%), and cleavage (35%) .

Eigenschaften

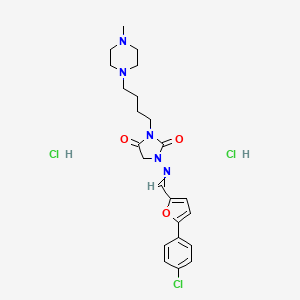

CAS-Nummer |

149888-94-8 |

|---|---|

Molekularformel |

C23H30Cl3N5O3 |

Molekulargewicht |

530.9 g/mol |

IUPAC-Name |

1-[(Z)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-[4-(4-methylpiperazin-1-yl)butyl]imidazolidine-2,4-dione;dihydrochloride |

InChI |

InChI=1S/C23H28ClN5O3.2ClH/c1-26-12-14-27(15-13-26)10-2-3-11-28-22(30)17-29(23(28)31)25-16-20-8-9-21(32-20)18-4-6-19(24)7-5-18;;/h4-9,16H,2-3,10-15,17H2,1H3;2*1H/b25-16-;; |

InChI-Schlüssel |

HHPSICLSNHCSNZ-DSHYBBOZSA-N |

SMILES |

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl.Cl.Cl |

Isomerische SMILES |

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)/N=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl.Cl.Cl |

Kanonische SMILES |

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl.Cl.Cl |

Synonyme |

1-(((5-(4-chlorophenyl)-2-furanyl)methylene)amino)-3-(4-(4-methyl-1-piperazinyl)butyl)-2,4-imidazolidinedione dihydrochloride 2,4-Imidazolidinedione, 1-(((5-(4-chlorophenyl)-2-furanyl)methylene)amino)-3-(4-(4-methyl-1-piperazinyl)butyl)-, dihydrochloride azimilide azimilide dihydrochloride azmilide NE 10064 NE-10064 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.